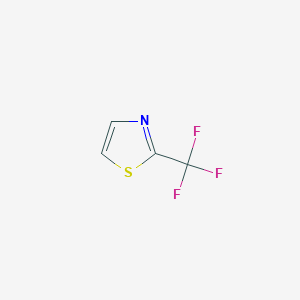![molecular formula C13H21BO3 B2569502 2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2304631-44-3](/img/structure/B2569502.png)
2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organoboron compound known for its distinctive bicyclic structure and boronate ester functionality. The compound features a blend of oxygen and boron atoms within its architecture, giving it a unique reactivity profile that is valuable in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: : Utilized in the synthesis of complex organic molecules due to its reactivity.
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Biology and Medicine
Drug Development: : Potential use in the synthesis of boron-containing pharmaceuticals with unique biological activities.
Bioconjugation: : Employed in the modification of biomolecules for imaging and therapeutic purposes.
Industry
Polymer Chemistry: : Used in the creation of boron-containing polymers with enhanced properties.
Material Science: : Integral in the development of advanced materials with specific reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves the reaction of boronic acids or boronates with a suitable bicyclic alcohol. A common route is:
Starting materials: : Utilization of 8-oxabicyclo[3.2.1]octan-3-one as the precursor.
Formation of alcohol: : Reduction of the ketone to form the corresponding alcohol.
Boronate esterification: : Reaction with tetramethyl dioxaborolane under anhydrous conditions, often using a Lewis acid catalyst such as BF₃•OEt₂ to promote esterification.
Industrial Production Methods
In industrial settings, large-scale synthesis focuses on efficiency and scalability. A potential industrial method could involve continuous flow processes for each synthetic step, maximizing yield and minimizing reaction time. The use of automated systems for precise control of reaction conditions ensures reproducibility and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.
Reduction: : Under reductive conditions, the bicyclic structure remains intact, but functional group transformations can occur.
Substitution: : Nucleophilic substitution at the boronate ester can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: : Hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles such as alkoxides or amines under mild conditions.
Major Products
Boronic Acids: : From oxidation.
Alcohol Derivatives: : From nucleophilic substitution.
Reduced Compounds: : From reduction reactions, depending on the reducing agent used.
Mecanismo De Acción
2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts through its boronate ester functionality, which can form reversible covalent bonds with diols and similar nucleophiles. This ability to interact with biomolecules and synthetic intermediates underpins its utility in various chemical reactions. The molecular targets often involve hydroxyl-containing substrates, forming stable yet reactive intermediates that facilitate further transformations.
Comparación Con Compuestos Similares
Similar Compounds
Boronic Acids: : Such as phenylboronic acid, which also forms reversible bonds with diols.
Boronic Esters: : E.g., pinacol boronate esters, which are widely used in Suzuki-Miyaura coupling reactions.
Borates: : Including sodium tetraborate, used in industrial applications but lacking the same reactivity as boronate esters.
Highlighting Uniqueness
2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is distinguished by its bicyclic structure coupled with a boronate ester, which offers a unique combination of stability and reactivity. Its compatibility with various functional groups and ability to participate in diverse chemical reactions makes it a versatile tool in both research and industrial settings, unlike simpler boronic acids or esters. This versatility is particularly evident in its applications across synthetic chemistry, biology, and materials science.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,5R)-8-oxabicyclo[3.2.1]oct-2-en-3-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11H,5-6,8H2,1-4H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAJPKAZLOWHRH-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CC[C@H](C2)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
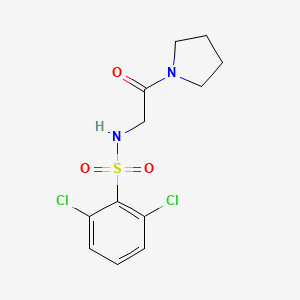
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2569421.png)
![2-{[4-(4-BROMOBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B2569422.png)
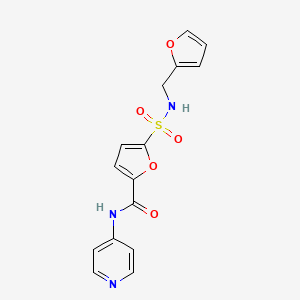
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)
![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2569432.png)
![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)
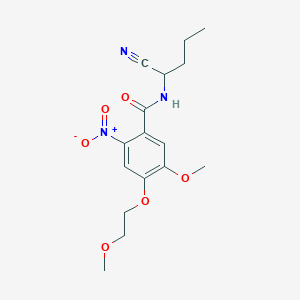
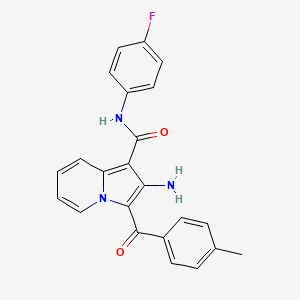
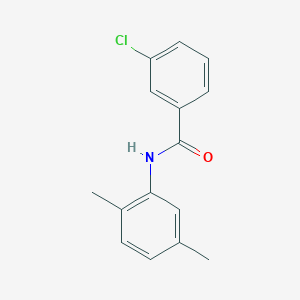
![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)
